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molecular formula C10H9NS B8477542 8-Amino-1-naphthalenethiol

8-Amino-1-naphthalenethiol

Cat. No. B8477542
M. Wt: 175.25 g/mol
InChI Key: WADVNNXCMDTMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04640930

Procedure details

To a solution of 2.0 g of 1,8-naphthosultam in 7 mL of dimethoxyethane was added dropwise under gentle reflux a solution of 11.5 mL of sodium bis(2-methoxyethoxy)aluminum hydride in toluene (3.4 mol solution in toluene) over a period of 15 minutes, then stirred at reflux for 17 hours. The mixture was cooled in an ice-bath, 5 mL of water were added dropwise then the solution was neutralized with 4N sulfuric acid (pH~7) and extracted with ether (3×75 mL). The combined ether solutions were washed with water (75 mL) then dried (magnesium sulfate) and removal of the solvent gave 1.5 g of 8 -amino-1-napthalenethiol. The thiol was recrystallized from ether--petroleum ether to afford 1.3 g of 8-amino-1-naphthalenethiol, mp. 69°-72°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[NH:7][S:8]([C:11]3=[CH:12][CH:13]=[CH:14][C:3](=[C:4]23)[CH:2]=1)(=O)=O.[H-].COCCO[Al+]OCCOC.[Na+].[H-].C1(C)C=CC=CC=1.S(=O)(=O)(O)O>C(COC)OC.O>[NH2:7][C:5]1[CH:6]=[CH:1][CH:2]=[C:3]2[C:4]=1[C:11]([SH:8])=[CH:12][CH:13]=[CH:14]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2
Name
Quantity
7 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
Quantity
3.4 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 mL)
WASH
Type
WASH
Details
The combined ether solutions were washed with water (75 mL)
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
(magnesium sulfate) and removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C=CC=C(C12)S
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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